molecular formula C14H22Cl2N2O2 B14054938 1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2hcl

1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2hcl

Cat. No.: B14054938
M. Wt: 321.2 g/mol
InChI Key: FYFVLMYFMALUKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2HCl is a chemical compound that belongs to the class of piperazine derivatives It features a unique structure with a dihydrobenzo dioxin moiety attached to an ethyl piperazine group

Preparation Methods

The synthesis of 1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2HCl typically involves multiple steps:

    Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.

    Alkylation: The phenolic hydroxyl groups are alkylated to form the dihydrobenzo dioxin structure.

    Azidation and Curtius Rearrangement: The carboxylic acid group is converted to an azide, followed by Curtius rearrangement to form the desired amine.

    Hydrolysis and Salification: The intermediate is hydrolyzed and then salified to obtain the final product.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the choice of solvents and reaction temperatures.

Chemical Reactions Analysis

1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2HCl undergoes various chemical reactions:

Scientific Research Applications

1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2HCl has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2HCl involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction mechanisms that lead to the desired biological effects .

Comparison with Similar Compounds

1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2HCl can be compared with other similar compounds:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H22Cl2N2O2

Molecular Weight

321.2 g/mol

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]piperazine;dihydrochloride

InChI

InChI=1S/C14H20N2O2.2ClH/c1-11(16-6-4-15-5-7-16)12-2-3-13-14(10-12)18-9-8-17-13;;/h2-3,10-11,15H,4-9H2,1H3;2*1H

InChI Key

FYFVLMYFMALUKK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)N3CCNCC3.Cl.Cl

Origin of Product

United States

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